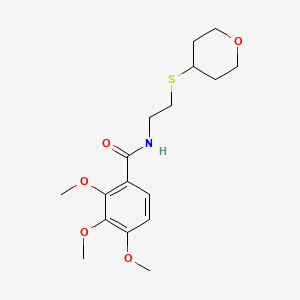

2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions with tetrahydro-2H-pyran . For instance, the synthesis of 4-(2-aminoethyl)tetrahydropyran, a related compound, involves reactions with cyanomethyl phosphonate diethyl ester and pyranone at 150°C . The reaction product is then extracted with ether, and the organic phase is washed, dried, and distilled to obtain the final product .Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is complex, with multiple functional groups including three methoxy groups, a thioether group, and an amide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve nucleophilic substitution and reduction reactions . For example, the synthesis of 4-(2-aminoethyl)tetrahydropyran involves a nucleophilic substitution reaction with cyanomethyl phosphonate diethyl ester, followed by a reduction reaction .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Reactivity : Research by Mohareb et al. (2004) explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds. This study illustrates the broad potential of utilizing heterocyclic chemistry for the development of novel compounds which could be relevant for understanding the applications of the specified benzamide compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis and Evaluation of Analogs for Biological Activities : Koini et al. (2009) synthesized benzopyran and benzoxazine aminoamide derivatives, evaluated for antiarrhythmic effects against ischemia-reperfusion injury. This demonstrates the process of synthesizing and evaluating novel compounds for potential therapeutic applications, relevant to exploring the biological activities of 2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide (Koini et al., 2009).

Anti-HIV-1 Activity of Novel Analogs : Danel et al. (1996) investigated novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine for anti-HIV-1 activity, showcasing the importance of structural modifications in enhancing biological activities, which could inform the research on similar benzamide derivatives (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Inhibitory Activities and Cytotoxicity of Derivatives : Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential of specific structural motifs to confer desired biological properties, which could be relevant for the design and application of the specified benzamide compound (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Propiedades

IUPAC Name |

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-20-14-5-4-13(15(21-2)16(14)22-3)17(19)18-8-11-24-12-6-9-23-10-7-12/h4-5,12H,6-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNUEMFSPMUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCSC2CCOCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)